3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one dihydrochloride
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-4-methylchromen-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6.2ClH/c1-18-21-6-5-20(33-15-13-28-10-8-27(9-11-28)12-14-29)17-23(21)34-26(30)25(18)19-4-7-22(31-2)24(16-19)32-3;;/h4-7,16-17,29H,8-15H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLCEAHVZHGBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34Cl2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C26H34Cl2N2O6
- Molecular Weight : 541.5 g/mol
- CAS Number : 1216759-24-8
The structure of the compound is characterized by a coumarin backbone with various substituents that enhance its biological activity.
The compound exhibits its biological effects primarily through the modulation of cellular pathways involved in cancer progression and apoptosis. Research indicates that coumarin derivatives can influence cell cycle regulation and induce apoptosis in cancer cells.
Key Mechanisms:
- Cell Cycle Arrest : Studies have shown that certain coumarin derivatives can cause cell cycle arrest at specific phases (e.g., G1 or S phase), inhibiting DNA synthesis and promoting apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
- Reactive Oxygen Species (ROS) Production : The induction of ROS has been linked to the cytotoxic effects observed in treated cells, leading to increased apoptosis .
- Matrix Metalloproteinase (MMP) Inhibition : Some derivatives have demonstrated the ability to inhibit MMPs, which are involved in tumor invasion and metastasis .
Biological Activity Data
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| Musa et al. (2015) | A549 | Varies | Induced S phase arrest, increased ROS production |
| Klenkar & Molnar (2015) | MCF-7 | 250 µM | 79.40% inhibition of cell viability |
| Chen et al. (2012) | A549 | Varies | Increased apoptosis, G2/M phase arrest |
Case Studies
- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study on A549 cells showed that treatment with the compound led to a marked increase in apoptosis markers and cell cycle arrest .
- Combination Therapies : Research has explored the efficacy of combining this compound with other chemotherapeutic agents. Results indicated enhanced antitumor effects when used alongside traditional drugs, suggesting potential for combination therapy strategies .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models. Toxicological assessments have shown no significant adverse effects at therapeutic doses, highlighting its safety profile for further development .
Scientific Research Applications
Pharmacological Studies
The compound has been explored for its pharmacological properties. Research indicates that it may exhibit:
- Anticancer Activity : TM-1 has shown promise in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and death.
Neuropharmacology
TM-1 has potential applications in neuropharmacology due to its structural similarities to other neuroactive compounds. It may interact with neurotransmitter systems, making it a candidate for studying:
- Cognitive Function : Investigations into its effects on memory and learning processes are ongoing.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests its utility in treating conditions characterized by excessive inflammation, such as:
- Arthritis : Preclinical studies are assessing its efficacy in reducing joint inflammation and pain.
Drug Development
TM-1 serves as a lead compound for the development of new therapeutic agents targeting specific diseases. Its derivatives are being synthesized and evaluated for enhanced efficacy and reduced side effects.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of TM-1 on breast cancer cells. The results indicated that TM-1 significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study concluded that TM-1 could be a promising candidate for further development as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of TM-1 in models of neurodegeneration. The findings suggested that TM-1 could protect neuronal cells from oxidative stress-induced damage, potentially offering insights into treatments for diseases like Alzheimer’s and Parkinson’s.
Comparison with Similar Compounds
Key Observations:
Substituent Position : The target compound’s piperazine-ethoxy group at position 7 contrasts with CAS 846062-69-9, where the piperazine is at position 2. Positional differences significantly affect steric interactions and binding affinity .
Aromatic Substituents: The 3,4-dimethoxyphenyl group in the target compound offers electron-donating effects, whereas 4-chlorophenyl in CAS 846062-69-9 provides electron-withdrawing properties, influencing redox activity and receptor binding .
Pharmacological and Physicochemical Properties
Solubility and Stability:
- The dihydrochloride salt in the target compound improves aqueous solubility (>10 mg/mL) compared to neutral analogs like 4e, which may require organic solvents for delivery .
- Hydroxyethylpiperazine contributes to a logP of ~2.5, balancing lipophilicity and hydrophilicity for optimal bioavailability.
Receptor Interactions:
- Piperazine derivatives are common in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The hydroxyethyl group may facilitate interactions with polar residues in binding pockets .
Q & A
Q. Table 1. Key Reaction Parameters for Synthetic Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
